![molecular formula C6H9N3O3 B13996729 6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione CAS No. 89598-70-9](/img/structure/B13996729.png)
6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione
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Overview
Description
6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology. Pyrimidine derivatives are integral components of nucleic acids and have been extensively studied for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine core is functionalized with amino and hydroxyethyl groups . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying nucleic acid interactions.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
6-aminouracil: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group, in particular, enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
89598-70-9 |
---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O3/c7-4-3(1-2-10)5(11)9-6(12)8-4/h10H,1-2H2,(H4,7,8,9,11,12) |
InChI Key |
ZPWARICKKAPAAA-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C1=C(NC(=O)NC1=O)N |
Origin of Product |
United States |
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